molecular formula C25H16F2N2S B4289362 2-[(4-fluorobenzyl)thio]-4-(2-fluorophenyl)-6-phenylnicotinonitrile

2-[(4-fluorobenzyl)thio]-4-(2-fluorophenyl)-6-phenylnicotinonitrile

Cat. No. B4289362
M. Wt: 414.5 g/mol
InChI Key: HHWRDSVUOIORKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzyl)thio]-4-(2-fluorophenyl)-6-phenylnicotinonitrile, also known as FBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)thio]-4-(2-fluorophenyl)-6-phenylnicotinonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn results in improved cognitive function and a reduction in neuroinflammation.
Biochemical and Physiological Effects:
2-[(4-fluorobenzyl)thio]-4-(2-fluorophenyl)-6-phenylnicotinonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been found to possess significant neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-fluorobenzyl)thio]-4-(2-fluorophenyl)-6-phenylnicotinonitrile is its potent inhibitory activity against a range of enzymes, which makes it a valuable tool for studying the biochemical pathways involved in various diseases. However, one limitation of 2-[(4-fluorobenzyl)thio]-4-(2-fluorophenyl)-6-phenylnicotinonitrile is its relatively high cost, which may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for research into 2-[(4-fluorobenzyl)thio]-4-(2-fluorophenyl)-6-phenylnicotinonitrile, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the exploration of its potential applications in other fields such as agriculture and environmental science. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(4-fluorobenzyl)thio]-4-(2-fluorophenyl)-6-phenylnicotinonitrile and to determine its safety and efficacy in human clinical trials.

Scientific Research Applications

2-[(4-fluorobenzyl)thio]-4-(2-fluorophenyl)-6-phenylnicotinonitrile has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2-[(4-fluorobenzyl)thio]-4-(2-fluorophenyl)-6-phenylnicotinonitrile has also been found to possess significant neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(2-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F2N2S/c26-19-12-10-17(11-13-19)16-30-25-22(15-28)21(20-8-4-5-9-23(20)27)14-24(29-25)18-6-2-1-3-7-18/h1-14H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWRDSVUOIORKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3F)C#N)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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